molecular formula C11H16N2O3S B261698 N-benzylmorpholine-4-sulfonamide

N-benzylmorpholine-4-sulfonamide

Cat. No. B261698
M. Wt: 256.32 g/mol
InChI Key: GZSBVLGNWOCXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylmorpholine-4-sulfonamide (NBS) is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. Due to its unique chemical structure, NBS has been extensively studied for its various biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-benzylmorpholine-4-sulfonamide is not fully understood. However, it has been suggested that N-benzylmorpholine-4-sulfonamide inhibits the activity of carbonic anhydrase (CA), an enzyme that is involved in the regulation of acid-base balance. Inhibition of CA activity leads to a decrease in the pH of cancer cells, which in turn inhibits the growth of cancer cells. Moreover, N-benzylmorpholine-4-sulfonamide has been found to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
N-benzylmorpholine-4-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, N-benzylmorpholine-4-sulfonamide has been found to inhibit the migration and invasion of cancer cells. Furthermore, N-benzylmorpholine-4-sulfonamide has been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) and are essential for the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

N-benzylmorpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Moreover, N-benzylmorpholine-4-sulfonamide has been found to exhibit low toxicity in vitro. However, N-benzylmorpholine-4-sulfonamide has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Moreover, N-benzylmorpholine-4-sulfonamide has been found to exhibit low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the study of N-benzylmorpholine-4-sulfonamide. One future direction is to investigate the mechanism of action of N-benzylmorpholine-4-sulfonamide in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-benzylmorpholine-4-sulfonamide in vivo. Moreover, N-benzylmorpholine-4-sulfonamide can be used as a lead compound for the development of new anticancer, antiviral, and antibacterial agents. Furthermore, the use of N-benzylmorpholine-4-sulfonamide in combination with other drugs can be explored to enhance its therapeutic efficacy.

Synthesis Methods

N-benzylmorpholine-4-sulfonamide can be synthesized through the reaction of benzylamine with 4-chlorosulfonyl morpholine in the presence of a base. The reaction yields N-benzylmorpholine-4-sulfonamide as a white crystalline solid with a molecular weight of 268.77 g/mol.

Scientific Research Applications

N-benzylmorpholine-4-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antiviral, and antibacterial properties. N-benzylmorpholine-4-sulfonamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. It has also been reported to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, N-benzylmorpholine-4-sulfonamide has been found to exhibit antibacterial activity against Gram-positive bacteria.

properties

Product Name

N-benzylmorpholine-4-sulfonamide

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-benzylmorpholine-4-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c14-17(15,13-6-8-16-9-7-13)12-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

GZSBVLGNWOCXLC-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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